Methyl 2-bromo-6-methoxybenzoate
Overview
Description
Synthesis Analysis
The synthesis of "Methyl 2-bromo-6-methoxybenzoate" and related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. These methods aim to achieve high yields and purity of the target compounds. For example, methyl 4-bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% (by GC) (Chen Bing-he, 2008).
Molecular Structure Analysis
The molecular structure of "Methyl 2-bromo-6-methoxybenzoate" and its derivatives has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the study of Schiff bases revealed detailed information about the crystalline structure, showing how molecules are linked through intermolecular interactions, highlighting the significance of the C=N double bonds in determining the molecular configuration (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
"Methyl 2-bromo-6-methoxybenzoate" undergoes various chemical reactions, including Diels–Alder reactions, Pd-catalyzed cross-coupling, and ring-opening aromatization. These reactions are essential for modifying the compound's structure for specific applications or for synthesizing related compounds. For example, the silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives highlights the versatility of "Methyl 2-bromo-6-methoxybenzoate" in synthetic chemistry (H. Shinohara et al., 2014).
Physical Properties Analysis
The physical properties of "Methyl 2-bromo-6-methoxybenzoate" include its melting point, boiling point, solubility, and appearance. These properties are crucial for handling, storage, and application in various chemical processes. The thermochemical study provides insight into the enthalpies of combustion and vaporization, contributing to a comprehensive understanding of its physical characteristics (H. Flores et al., 2019).
Chemical Properties Analysis
The chemical properties of "Methyl 2-bromo-6-methoxybenzoate" include reactivity, stability, and interaction with other chemical substances. These properties are essential for its use in chemical synthesis and its behavior under different conditions. Studies on substitution reactions of benzo[b]thiophen derivatives, for instance, provide valuable information on the reactivity and potential applications of "Methyl 2-bromo-6-methoxybenzoate" in organic synthesis (K. Clarke et al., 1973).
Scientific Research Applications
It’s important to note that the use of “Methyl 2-bromo-6-methoxybenzoate” and similar compounds often requires specialized knowledge and should be handled with care due to their potential hazards .
“Methyl 2-bromo-6-methoxybenzoate” is a chemical compound that is often used as a building block in various chemical reactions . Here are some potential applications:
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Organic Synthesis
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Pharmaceuticals
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Agrochemicals
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Heck Reaction
“Methyl 2-bromo-6-methoxybenzoate” is a chemical compound that is often used as a building block in various chemical reactions . Here are some potential applications:
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Organic Synthesis
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Pharmaceuticals
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Agrochemicals
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Heck Reaction
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Cross-Coupling Reaction
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Synthesis of Vibralactone
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-6-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-7-5-3-4-6(10)8(7)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZDOTAGNAUWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552947 | |
Record name | Methyl 2-bromo-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-6-methoxybenzoate | |
CAS RN |
31786-46-6 | |
Record name | Benzoic acid, 2-bromo-6-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31786-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-bromo-6-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90552947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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